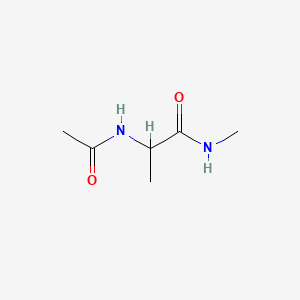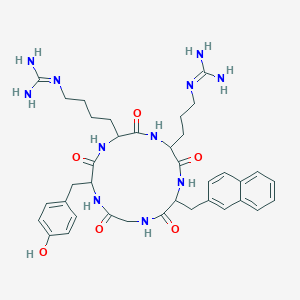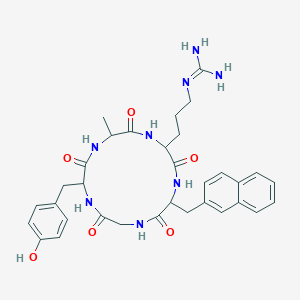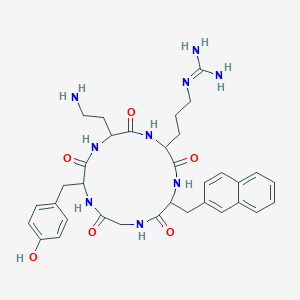
cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic peptide composed of five amino acids: naphthylalanine, glycine, D-tyrosine, lysine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and folding.
Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.
Industrial Applications: Potential use in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Gly-D-Tyr-Lys-Arg-): Lacks the naphthylalanine residue, which may affect its binding properties and stability.
Cyclo(-Nal-Gly-Tyr-Lys-Arg-): Contains L-tyrosine instead of D-tyrosine, potentially altering its biological activity.
Uniqueness
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is unique due to the presence of naphthylalanine and D-tyrosine, which confer specific structural and functional properties. These modifications can enhance its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C36H47N9O6 |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40) |
InChI Key |
KHAJTASUXODXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





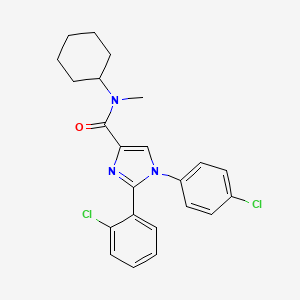
![7-[3-[(Phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10795157.png)
![(1S,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10795162.png)


